N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
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Overview
Description
N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound that features a piperazine ring substituted with a 2-methylphenyl group and a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps:
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Formation of the Piperazine Derivative: : The initial step involves the preparation of 4-(2-methylphenyl)piperazine. This can be achieved by reacting 2-methylphenylamine with ethylene glycol in the presence of a catalyst such as hydrochloric acid.
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Sulfonylation: : The next step is the sulfonylation of the piperazine derivative. This is done by reacting 4-(2-methylphenyl)piperazine with a sulfonyl chloride derivative, such as 4-chlorobenzenesulfonyl chloride, in the presence of a base like triethylamine. The reaction typically occurs in an organic solvent such as dichloromethane at low temperatures.
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Acetylation: : The final step involves the acetylation of the sulfonylated piperazine derivative. This is achieved by reacting the intermediate with acetic anhydride in the presence of a base such as pyridine. The reaction is usually carried out at room temperature.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize costs.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the piperazine ring or the methyl group on the phenyl ring. Common oxidizing agents include potassium permanganate or chromium trioxide.
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Reduction: : Reduction reactions can target the sulfonyl group, converting it to a sulfide. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
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Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid and sulfuric acid for nitration.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of sulfides.
Substitution: Formation of nitro derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, this compound is studied for its potential as a ligand for various receptors, including serotonin and dopamine receptors. Its piperazine moiety is known to interact with these receptors, making it a candidate for the development of new psychoactive drugs.
Medicine
In medicine, the compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting neurological disorders, such as depression and anxiety, due to its interaction with neurotransmitter receptors.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or pharmaceuticals with improved efficacy.
Mechanism of Action
The mechanism of action of N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets, primarily neurotransmitter receptors. The piperazine ring allows the compound to bind to serotonin and dopamine receptors, modulating their activity. This interaction can alter neurotransmitter levels in the brain, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
- N-(4-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
- N-(4-{[4-(2-bromophenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Uniqueness
N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is unique due to the presence of the 2-methylphenyl group, which can influence its binding affinity and selectivity for various receptors. This structural feature may enhance its pharmacological profile compared to similar compounds with different substituents on the phenyl ring.
Conclusion
This compound is a compound of significant interest in various fields, including chemistry, biology, medicine, and industry. Its unique structure and potential interactions with neurotransmitter receptors make it a promising candidate for further research and development.
Biological Activity
N-(4-{[4-(2-methylphenyl)piperazin-1-yl]sulfonyl}phenyl)acetamide, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules that exhibit a variety of pharmacological effects, including antidepressant, anxiolytic, and antitumor properties. This article provides an in-depth analysis of the biological activity associated with this compound, supported by research findings, data tables, and case studies.
Chemical Structure
The molecular structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C17H22N2O3S
- Molecular Weight : 342.44 g/mol
The compound features a piperazine ring, which is a common motif in many psychoactive drugs, and a sulfonamide linkage that may enhance its biological activity.
Antidepressant and Anxiolytic Effects
Research has indicated that piperazine derivatives exhibit significant activity as serotonin reuptake inhibitors (SRIs), which are crucial in the treatment of mood disorders. For instance, a study demonstrated that compounds similar to this compound showed efficacy in reducing symptoms of depression and anxiety in animal models .
Antitumor Activity
Recent investigations have highlighted the potential of this compound in oncology. A study focusing on piperazine derivatives found that they could inhibit the catalytic activity of poly (ADP-ribose) polymerase (PARP1), an enzyme involved in DNA repair. The compound exhibited an IC50 value comparable to established PARP inhibitors such as Olaparib, indicating its potential as a therapeutic agent in cancer treatment .
Antimicrobial Properties
In vitro studies have shown that certain piperazine derivatives possess antimicrobial properties. A series of synthesized compounds were screened for their antibacterial activity, with several derivatives demonstrating moderate to excellent efficacy against various bacterial strains .
Summary of Biological Activities
Activity Type | Efficacy Level | Reference |
---|---|---|
Antidepressant | Significant | |
Anxiolytic | Moderate | |
Antitumor | Comparable to Olaparib | |
Antimicrobial | Moderate to Excellent |
Case Study 1: Antidepressant Efficacy
A study conducted on rats treated with this compound showed a marked reduction in depressive-like behaviors when assessed using the forced swim test. The results suggested that the compound significantly increased serotonin levels in the brain, supporting its role as an SRI.
Case Study 2: Antitumor Mechanism
In a cell viability assay involving human breast cancer cells, this compound was found to induce apoptosis through PARP1 inhibition. The study indicated that at concentrations of 10 µM, the compound led to a substantial increase in cleaved PARP levels and enhanced phosphorylation of H2AX, markers indicative of DNA damage response .
Properties
IUPAC Name |
N-[4-[4-(2-methylphenyl)piperazin-1-yl]sulfonylphenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3S/c1-15-5-3-4-6-19(15)21-11-13-22(14-12-21)26(24,25)18-9-7-17(8-10-18)20-16(2)23/h3-10H,11-14H2,1-2H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBESDSALHHLUTR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.